molecular formula C14H14ClN3 B6144556 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride CAS No. 1252137-68-0

1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride

Cat. No.: B6144556
CAS No.: 1252137-68-0
M. Wt: 259.73 g/mol
InChI Key: BBKHRPSKGJRWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine hydrochloride is a complex organic compound characterized by the presence of a benzodiazole group and a phenyl group attached to an amine

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-1,3-benzodiazole and phenylmethanamine as the primary starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the phenylmethanamine attacks the benzodiazole ring under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out in a controlled environment to ensure purity and yield. The process may involve multiple purification steps, including recrystallization and chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Different substituted benzodiazoles.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell structure.

Mode of Action

It’s worth noting that similar compounds have been shown to bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells.

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells , suggesting potential anti-cancer effects.

Scientific Research Applications

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine hydrochloride has found applications in several scientific fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 1H-1,3-Benzodiazol-2-yl(phenyl)methanamine Hydrochloride: Similar structure but different position of the phenyl group.

  • 1H-1,3-Benzodiazol-5-yl(phenyl)methanol Hydrochloride: Similar core structure but with a hydroxyl group instead of an amine.

Properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;/h1-9,14H,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKHRPSKGJRWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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